6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli-type reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is explored for its potential use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 through hydrogen bonding with key residues is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and have shown potential as enzyme inhibitors.
Uniqueness
6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
6802-18-2 |
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Molecular Formula |
C24H31ClN4O |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methyl]-5,7-dimethyl-N-octylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H31ClN4O/c1-4-5-6-7-8-9-13-26-24(30)22-16-27-29-18(3)21(17(2)28-23(22)29)15-19-11-10-12-20(25)14-19/h10-12,14,16H,4-9,13,15H2,1-3H3,(H,26,30) |
InChI Key |
DFEQLWBQZHFVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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